molecular formula C19H18ClNOS B4044152 8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline

8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline

Cat. No.: B4044152
M. Wt: 343.9 g/mol
InChI Key: MNTSICUIDWSZCM-UHFFFAOYSA-N
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Description

8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline is an organic compound that features a quinoline core substituted with a 3-(4-chlorophenyl)sulfanylpropoxy group at the 8-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-(4-Chlorophenyl)sulfanylpropoxy Group: This step involves the nucleophilic substitution reaction where a 3-(4-chlorophenyl)sulfanylpropoxy group is introduced to the quinoline core. This can be achieved by reacting 4-chlorothiophenol with 3-chloropropanol to form 3-(4-chlorophenyl)sulfanylpropanol, which is then reacted with the quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the quinoline core can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its quinoline core, which is known for its antimalarial and antimicrobial properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.

    Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methylquinoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could participate in redox reactions, while the quinoline core could intercalate with DNA or inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound with various derivatives used in medicinal chemistry.

    4-Chlorothiophenol: A precursor used in the synthesis of the target compound.

Uniqueness

8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline is unique due to the combination of the quinoline core with a 3-(4-chlorophenyl)sulfanylpropoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other quinoline derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNOS/c1-14-6-7-15-4-2-5-18(19(15)21-14)22-12-3-13-23-17-10-8-16(20)9-11-17/h2,4-11H,3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTSICUIDWSZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCSC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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